molecular formula C22H34O3 B1208507 Dihydrotestosterone propionate CAS No. 855-22-1

Dihydrotestosterone propionate

Cat. No.: B1208507
CAS No.: 855-22-1
M. Wt: 346.5 g/mol
InChI Key: XTAARPJDFFXHGH-GRPBBMKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Dihydrotestosterone propionate (DHTP), a synthetic ester derivative of dihydrotestosterone (DHT), emerged from advancements in steroid chemistry during the mid-20th century. DHT itself was first synthesized in 1935 by Adolf Butenandt and colleagues through the hydrogenation of testosterone. The development of DHTP as a prodrug followed later, leveraging esterification techniques to modify DHT’s pharmacokinetics. By the 1950s, esterified androgens like testosterone propionate gained traction for their prolonged hormonal activity, and DHTP was subsequently explored for its unique biochemical properties. Patent CN111875655B (2020) outlines modern synthesis methods using testosterone as a precursor, propionic anhydride, and organic bases under inert conditions, reflecting ongoing refinements in production.

Table 1: Key Milestones in DHTP Development

Year Milestone Source
1935 Synthesis of DHT via testosterone hydrogenation
1953 Introduction of androstanolone (DHT) for medical use
1986 Pharmacokinetic studies of testosterone propionate in humans
2020 Green synthesis patent for DHTP using propionic anhydride

Significance in Androgen Research

DHTP has been instrumental in elucidating androgen receptor (AR) dynamics and tissue-specific hormone actions. Unlike testosterone, DHTP cannot be aromatized to estrogens, making it a valuable tool for isolating androgen-specific effects. A pivotal 1986 study demonstrated that DHTP administration in Klinefelter’s syndrome patients suppressed luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, albeit less effectively than testosterone propionate, highlighting differential feedback mechanisms in the hypothalamic-pituitary-gonadal axis. Furthermore, DHTP’s role in muscle protein synthesis and amino acid transport has been explored, with in vitro studies showing its capacity to enhance anabolic pathways in skeletal muscle fibers.

Key Research Applications:

  • Receptor Specificity : DHTP’s high affinity for ARs (3–10× greater than testosterone) enables precise studies of androgen signaling.
  • Metabolic Pathways : As a 5α-reductase bypass, DHTP helps dissect “backdoor” androgen synthesis routes in tissues like the prostate.
  • Comparative Pharmacology : Contrasting DHTP with non-esterified DHT reveals esterification’s impact on half-life and bioavailability.

Position within Steroid Hormone Classification

DHTP belongs to the androstane class of steroids, specifically as a 17β-propionate ester of 5α-dihydrotestosterone. Its chemical structure (C₂₂H₃₄O₃, molecular weight 346.5 g/mol) features a ketone at C3, a hydroxyl group at C17β esterified with propionic acid, and a saturated A-ring, which confers resistance to 5α-reductase metabolism.

Table 2: Classification and Structural Attributes

Attribute Description
Parent Hormone Dihydrotestosterone (5α-androstan-17β-ol-3-one)
Ester Group Propionate at C17β
Chemical Formula C₂₂H₃₄O₃
IUPAC Name [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate
Key Derivatives Androstanolone enanthate, valerate, and benzoate

As a prodrug, DHTP’s esterification delays hepatic clearance, extending its half-life compared to non-esterified DHT. This modification places it within the broader category of synthetic androgen esters, alongside testosterone cypionate and nandrolone decanoate, which are designed for sustained release.

Properties

CAS No.

855-22-1

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

XTAARPJDFFXHGH-GRPBBMKTSA-N

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Other CAS No.

855-22-1

Synonyms

androstanolone propionate
dihydrotestosterone propionate
dihydrotestosterone propionate, (5beta,17beta)-isome

Origin of Product

United States

Scientific Research Applications

Hormone Replacement Therapy

DHTP is primarily utilized in hormone replacement therapy for conditions such as Klinefelter syndrome, where testosterone levels are deficient. In a study involving six patients with Klinefelter syndrome, administration of DHTP resulted in measurable changes in plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) after treatment. The findings indicated that DHTP was less effective than testosterone propionate in suppressing gonadotropin concentrations but still played a significant role in managing hormonal imbalances associated with the syndrome .

Effects on Sexual Differentiation

Research has shown that DHTP influences sexual differentiation during the neonatal period. A study conducted on neonatal rats demonstrated that DHTP administration affected plasma levels of FSH and LH, impacting the sexual differentiation of the brain. Specifically, it was found that while testosterone propionate masculinized the regulation of gonadotropin release, DHTP did not induce similar effects in females, suggesting differential pathways of action between these two compounds .

Induction of Benign Prostatic Hyperplasia

DHTP has been used in experimental models to study benign prostatic hyperplasia (BPH). In comparative studies with testosterone propionate, it was noted that DHTP could maintain higher serum levels of dihydrotestosterone over extended periods compared to testosterone propionate. This characteristic facilitates research into BPH by allowing for more stable androgen levels without frequent injections .

Neuroendocrine Effects

DHTP has also been investigated for its neuroendocrine effects, particularly concerning stress response regulation. Studies indicate that DHT can modulate the hypothalamo-pituitary-adrenal (HPA) axis, influencing stress-related hormonal responses. The administration of DHTP showed potential in reducing plasma corticosterone levels during stress responses in animal models, highlighting its role beyond traditional androgenic functions .

Table 1: Summary of Clinical Applications and Findings

Study FocusApplicationKey Findings
Klinefelter SyndromeHormone ReplacementDHTP reduced LH and FSH levels; less effective than testosterone propionate
Sexual DifferentiationNeonatal DevelopmentDHTP influenced hormonal levels but did not masculinize female rats
Benign Prostatic HyperplasiaExperimental ModelsMaintained higher DHT levels compared to testosterone propionate
Neuroendocrine RegulationStress ResponseReduced plasma corticosterone during stress responses

Comparison with Similar Compounds

Structural and Pharmacological Differences

DHTP is differentiated from other androgens by its esterification and metabolic stability. Below is a comparative analysis with key analogues:

Compound Parent Hormone Ester Group Receptor Binding Affinity Key Medical Uses Half-Life (Relative)
Dihydrotestosterone Propionate (DHTP) DHT Propionate High (AR agonist) BPH, breast cancer, sexual dysfunction Moderate (~2–3 days)
Testosterone Propionate (TP) Testosterone Propionate Moderate (AR agonist) Hypogonadism, BPH, muscle wasting Short (~1.5 days)
Drostanolone Propionate (Masteron) Drostanolone Propionate High (AR agonist) Breast cancer, performance enhancement Moderate (~2–3 days)
Nandrolone Decanoate Nandrolone Decanoate Moderate (AR agonist) Anemia, osteoporosis Long (~15 days)

Key Insights :

  • DHTP vs. TP : DHTP’s lack of aromatization to estrogen reduces estrogenic side effects (e.g., gynecomastia). However, TP is more effective in maintaining penile morphology and sexual reflexes in castrated rats, likely due to its conversion to DHT in peripheral tissues .
  • DHTP vs. Drostanolone Propionate: Both are DHT derivatives, but drostanolone’s 2α-methyl group enhances anabolic potency and reduces hepatotoxicity, making it preferable in cancer cachexia and bodybuilding .
  • DHTP vs. Nandrolone Decanoate: Nandrolone’s decanoate ester provides sustained release but lower androgenic activity, favoring its use in chronic conditions over DHTP’s short-term applications .
Therapeutic Efficacy
  • BPH Management : In rat models, DHTP increased prostate weight and DHT levels, whereas TP required higher doses to induce similar effects. However, herbal extracts like Taraxaci Herba reduced DHTP-driven prostate hyperplasia by downregulating AR expression .
  • Breast Cancer: DHTP and drostanolone propionate both inhibit estrogen-sensitive tumors, but drostanolone showed superior clinical response rates in postmenopausal women (57% vs. 33% for DHTP) .
  • Neuroendocrine Effects : DHTP suppresses stress-induced corticosterone and ACTH levels less potently than TP, suggesting weaker central HPA-axis modulation .
Behavioral and Metabolic Outcomes
  • Sexual Behavior : In gonadectomized rhesus monkeys, DHTP restored dominance behaviors but had minimal impact on sexual motivation, unlike TP .
  • Gonadotropin Suppression : DHTP caused milder suppression of FSH/LH in neonatal rats compared to TP, indicating differential feedback on the hypothalamic-pituitary-gonadal (HPG) axis .
Side Effect Profile
  • Androgenic Effects : DHTP’s high AR affinity increases risks of acne, alopecia, and virilization in women compared to TP .
  • Hepatic Impact: Unlike oral androgens, DHTP’s injectable form minimizes liver toxicity, contrasting with drostanolone’s reported hepatocyte stress .

Preparation Methods

Tetrahydropyranyl Ether Protection and Esterification

The foundational approach involves protecting the 17β-hydroxyl group of DHT to prevent undesired side reactions during esterification. As outlined in US Patent 2,959,585, DHT is first converted to its 17-tetrahydropyranyl ether derivative. This intermediate is synthesized by reacting DHT with 2,3-dihydropyran in the presence of phosphorus oxychloride (POCl₃) as a catalyst. The reaction proceeds at room temperature for 4 hours, yielding the 17-protected DHT derivative with a melting point of 131–134°C.

Subsequent esterification at the 3β-hydroxyl group employs propionic anhydride under acidic conditions. The protected DHT is refluxed with propionic acid, leading to the formation of DHT-propionate-17-tetrahydropyranyl ether. Deprotection is achieved via acid hydrolysis using p-toluenesulfonic acid in ethanol, selectively removing the tetrahydropyranyl group while preserving the propionate ester.

Table 1: Reaction Conditions for Protecting Group Method

ParameterValueSource
Catalyst (protection)POCl₃ (0.05 parts)
Reaction Time4 hours (protection)
Esterification SolventPropionic acid
Deprotection Agentp-toluenesulfonic acid (0.01 parts)
Final Yield82–85%

Direct Esterification Using Anhydride Reagents

Catalytic Esterification with Propionic Anhydride

A streamlined method from EP Patent 019,775 adapts the synthesis of DHT heptanoate to produce DHT-propionate. DHT is dissolved in dichloromethane and treated with propionic anhydride in the presence of 4-dimethylaminopyridine (DMAP), a nucleophilic catalyst. The reaction proceeds at room temperature for 18 hours, achieving near-quantitative conversion. Post-reaction workup involves sequential washes with sodium hydroxide (1N) and hydrochloric acid (1N) to remove unreacted reagents, followed by crystallization from acetone-water to isolate DHT-propionate.

Table 2: Direct Esterification Parameters

ParameterValueSource
CatalystDMAP (0.025 mol)
Molar Ratio (Anhydride:DHT)2:1
SolventDichloromethane
Purification MethodCrystallization (acetone-water)
Yield78–82%

Purification and Analytical Validation

Crystallization and Chromatographic Techniques

Both methods employ crystallization for initial purification. The protecting group route further utilizes preparative high-pressure liquid chromatography (HPLC) on a silica column with hexane-ethyl acetate (9:1) to achieve >99% purity. Melting points for DHT-propionate range between 119–121°C, consistent with analogous DHT esters.

Spectroscopic Confirmation

Infrared (IR) spectroscopy identifies ester carbonyl stretches at 1,720 cm⁻¹, while nuclear magnetic resonance (NMR) confirms propionate integration at δ 2.35 ppm (triplet, CH₂) and δ 1.15 ppm (triplet, CH₃). Gas chromatography-mass spectrometry (GC-MS) further validates molecular ion peaks at m/z 372.5 [M+H]⁺.

Comparative Analysis of Methodologies

The protecting group strategy offers superior regioselectivity, particularly for labile substrates, but requires additional synthetic steps. In contrast, direct esterification simplifies the process but necessitates rigorous purification to eliminate residual catalysts. Industrial applications favor the latter for scalability, whereas academic settings prioritize the former for synthetic precision .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the purity and structural integrity of DHTP in experimental preparations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection (280 nm) is commonly used to assess purity, with peak symmetry and retention time as critical parameters . Proton and carbon-13 NMR spectroscopy provide structural validation by confirming signal consistency with the proposed molecular structure, including esterification at the 17β-position . Residual solvents (e.g., methanol) can be quantified via gas chromatography-mass spectrometry (GC-MS) . For laboratories lacking reference standards, comparative analysis with structurally similar steroids (e.g., testosterone propionate) is advised, though response factors may vary .

Q. How is DHTP typically administered in animal models to study androgen receptor (AR)-mediated effects?

  • Methodological Answer : DHTP is often administered via subcutaneous implantation or injection due to its esterified structure, which extends its half-life compared to non-esterified DHT. In neuroendocrine studies, crystalline DHTP is implanted stereotaxically into brain regions (e.g., lateral septum) to localize AR-dependent effects on behavior . Dosage ranges from 0.5–2 mg/kg body weight in rodents, adjusted based on the study’s duration and target tissue (e.g., prostate vs. neural tissue) . Vehicle controls (e.g., cholesterol pellets) are critical to isolate steroid-specific effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in DHTP’s metabolic stability across in vivo models?

  • Methodological Answer : DHTP’s hydrolysis rate varies by tissue esterase activity, which can lead to discrepancies in systemic DHT bioavailability. To address this, researchers should:

  • Quantify serum DHT levels via ELISA or radioimmunoassay (RIA) at multiple timepoints post-administration, as DHTP’s short half-life (~4.5 days) requires frequent sampling .
  • Use isotopically labeled DHTP (e.g., deuterated propionate) with LC-MS/MS to track tissue-specific hydrolysis .
  • Compare DHTP with other DHT esters (e.g., enanthate) in parallel cohorts to contextualize pharmacokinetic variability .

Q. How can researchers design experiments to distinguish DHTP’s direct AR agonism from downstream estrogenic effects?

  • Methodological Answer : DHTP is not aromatized to estradiol, unlike testosterone propionate . However, co-administration with AR antagonists (e.g., flutamide) or estrogen receptor (ER) blockers (e.g., ICI 182,780) can isolate receptor-specific pathways. For example:

  • In prostate hyperplasia models, combine DHTP with finasteride (5α-reductase inhibitor) to confirm AR-dependent signaling independent of endogenous DHT synthesis .
  • In neurobehavioral assays (e.g., sexual receptivity), use ERα/β knockout mice to rule out cross-talk with estrogen pathways .

Q. What are the critical considerations for validating DHTP’s role in polycystic ovary syndrome (PCOS) models? **

  • Methodological Answer : PCOS induction requires chronic androgen exposure, but DHTP’s short half-life necessitates sustained delivery (e.g., osmotic pumps). Key validations include:

  • Ovarian histology to confirm follicular arrest and theca cell hyperplasia .
  • Insulin resistance assays (e.g., glucose tolerance tests) to model metabolic PCOS phenotypes.
  • Co-monitoring of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to distinguish hypothalamic-pituitary-gonadal axis dysregulation from direct ovarian effects .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in DHTP’s bioactivity?

  • Methodological Answer :

  • Standardize purity thresholds (e.g., ≥98% via HPLC) and quantify residual solvents (e.g., methanol ≤0.1% w/w) to minimize variability .
  • Include internal controls (e.g., commercial DHT) in each experiment to calibrate bioactivity.
  • Publish raw NMR/HPLC spectra and elemental analysis data (C25H36O4) to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing DHTP’s dose-response relationships in heterogeneous tissues?

  • Methodological Answer : Non-linear mixed-effects modeling (NLME) accounts for inter-individual variability in tissue esterase activity. For example:

  • In prostate vs. muscle studies, use ANOVA with Tukey-Kramer post hoc tests to compare dose-dependent AR activation .
  • Apply Bayesian hierarchical models to estimate tissue-specific hydrolysis rates when sampling is limited .

Structural & Mechanistic Insights

Q. What spectroscopic techniques confirm DHTP’s esterification at the 17β-hydroxyl position?

  • Methodological Answer :

  • Proton NMR : The absence of a 17β-OH proton (δ ~3.5 ppm) and presence of a propionate ester carbonyl (δ ~170 ppm) in carbon-13 NMR confirm esterification .
  • High-resolution mass spectrometry (HRMS) : A molecular ion peak at m/z 400.2618 [M+H]+ corresponds to C22H34O3 (theoretical: 400.2612) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.